molecular formula C11H13BrO B13579996 4-(4-Bromophenyl)-2-methylbutanal

4-(4-Bromophenyl)-2-methylbutanal

Cat. No.: B13579996
M. Wt: 241.12 g/mol
InChI Key: QHDLOXRCCPASMP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom attached to a phenyl ring, which is further connected to a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methylbutanal can be achieved through several methods. One common approach involves the bromination of 4-phenyl-2-methylbutanal using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Another method involves the use of 4-bromobenzyl bromide and 2-methylbutanal in the presence of a base such as potassium carbonate, followed by purification through column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-2-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methylbutanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde.

    4-Bromobenzaldehyde: Contains a bromine atom on the phenyl ring but lacks the butanal group.

    4-(4-Bromophenyl)-2-methylbutanoic acid: The oxidized form of 4-(4-Bromophenyl)-2-methylbutanal.

Uniqueness

This compound is unique due to the combination of its brominated aromatic ring and the butanal group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylbutanal

InChI

InChI=1S/C11H13BrO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-9H,2-3H2,1H3

InChI Key

QHDLOXRCCPASMP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)C=O

Origin of Product

United States

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